molecular formula C6H4BrN3O B13130352 1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one

1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one

Cat. No.: B13130352
M. Wt: 214.02 g/mol
InChI Key: XLFPUHDMQJZQJA-UHFFFAOYSA-N
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Description

1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that features a unique structure combining an imidazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one typically involves the bromination of imidazo[1,5-c]pyrimidin-5(6H)-one. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield imidazo[1,5-c]pyrimidin-5(6H)-one derivatives with various functional groups.

Scientific Research Applications

1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Its unique structure makes it useful in the development of novel materials with specific properties, such as luminescence or conductivity.

Mechanism of Action

The mechanism of action of 1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

    Imidazo[1,5-a]pyridine Derivatives: These compounds share a similar fused ring structure and exhibit comparable chemical properties.

    Imidazo[1,2-a]pyrimidine Derivatives: Another class of compounds with a fused imidazole and pyrimidine ring, known for their versatility in organic synthesis and medicinal chemistry.

Uniqueness: 1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one is unique due to its specific bromination, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for creating derivatives with tailored properties for various applications.

Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

1-bromo-6H-imidazo[1,5-c]pyrimidin-5-one

InChI

InChI=1S/C6H4BrN3O/c7-5-4-1-2-8-6(11)10(4)3-9-5/h1-3H,(H,8,11)

InChI Key

XLFPUHDMQJZQJA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)N2C1=C(N=C2)Br

Origin of Product

United States

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